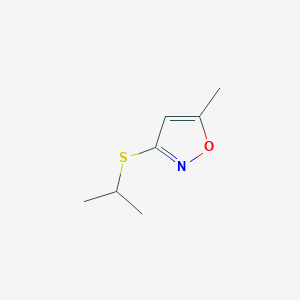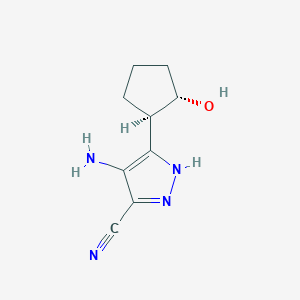
4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an amino group, a hydroxycyclopentyl group, and a pyrazole ring, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl group of a starting material, followed by selective deprotection and subsequent reactions to introduce the amino and pyrazole groups . The reaction conditions often include the use of specific reagents such as diisobutylaluminium hydride (DIBAH) for the reduction steps and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminium hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines .
Aplicaciones Científicas De Investigación
4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and inhibition.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile
- 4-Amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol
- 4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which allows for specific interactions with biological targets and versatile chemical reactivity .
Propiedades
Fórmula molecular |
C9H12N4O |
|---|---|
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
4-amino-5-[(1R,2S)-2-hydroxycyclopentyl]-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C9H12N4O/c10-4-6-8(11)9(13-12-6)5-2-1-3-7(5)14/h5,7,14H,1-3,11H2,(H,12,13)/t5-,7-/m0/s1 |
Clave InChI |
WZUKVMCBPNPEST-FSPLSTOPSA-N |
SMILES isomérico |
C1C[C@@H]([C@H](C1)O)C2=C(C(=NN2)C#N)N |
SMILES canónico |
C1CC(C(C1)O)C2=C(C(=NN2)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12867409.png)
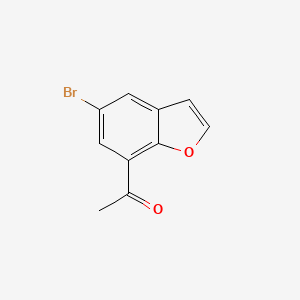
![3-(2-(3-(2-Fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-2-oxoethyl)isoindolin-1-one](/img/structure/B12867423.png)
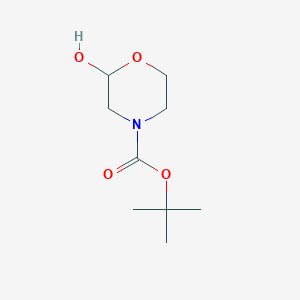

![(2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12867437.png)
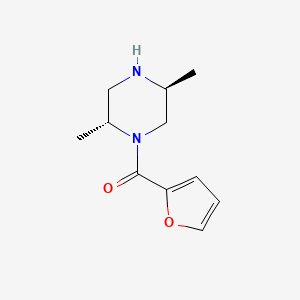
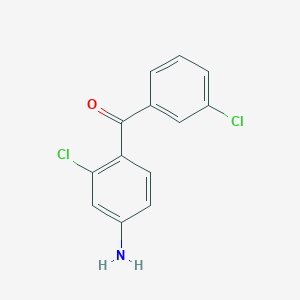
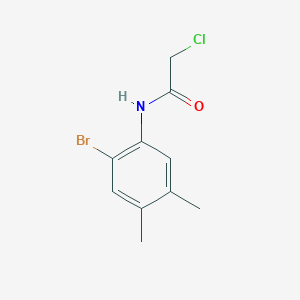
![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)
